N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (N-(4-ABS)-5-Cl-Naph-SO2NH2•HCl) is being investigated for its potential as a calmodulin antagonist. Calmodulin is a ubiquitous calcium-binding protein involved in various cellular processes. By inhibiting calmodulin, N-(4-ABS)-5-Cl-Naph-SO2NH2•HCl may have implications for regulating these processes [].
Studies suggest that N-(4-ABS)-5-Cl-Naph-SO2NH2•HCl may also function as a phosphodiesterase (PDE) and myosin light chain kinase (MLCK) inhibitor. PDEs are enzymes that break down cyclic nucleotides, while MLCK phosphorylates myosin light chain, a key step in muscle contraction. Inhibiting these enzymes could have potential applications in smooth muscle relaxation and cardiovascular research [].
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is a chemical compound with the molecular formula C₁₄H₁₈ClN₂O₂S and a molecular weight of 349.28 g/mol. This compound is recognized for its sulfonamide group, which contributes to its biological activity. It exists as a hydrochloride salt, enhancing its solubility in water, making it suitable for various applications in biochemical research and pharmaceutical development .
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride exhibits notable biological properties:
The synthesis of N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride typically involves:
This method ensures high yield and purity of the final product .
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is applied in various fields:
Studies on the interactions of N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride focus on:
Several compounds share structural similarities with N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Chloro-2-naphthalenesulfonamide | Contains a chloro group on the naphthalene | Different position of the sulfonamide group |
N-(4-Aminobutyl)-2-naphthalenesulfonamide | Similar amine substitution | Different naphthalene position |
N-(4-Aminobutyl)-6-chloro-1-naphthalenesulfonamide | Variation in chlorine position | Altered biological activity |
These compounds differ primarily in their substituents and positions on the naphthalene ring, affecting their biological activity and potential applications .
N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride was first synthesized in the early 1980s during exploratory studies on naphthalenesulfonamide derivatives. Hidaka and Tanaka pioneered the development of these compounds as calmodulin antagonists, aiming to dissect calcium/calmodulin-dependent enzymatic processes. The addition of a 5-chloro substituent to the naphthalene ring and a 4-aminobutyl side chain distinguished W-13 from earlier analogs like W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), optimizing its affinity for calmodulin while reducing off-target effects. Initial pharmacological studies demonstrated its ability to inhibit calmodulin-activated phosphodiesterase (PDE) with an IC50 of 68 μM, establishing its utility in modulating calcium signaling.
By the late 1980s, W-13 hydrochloride emerged as a critical reagent for probing calmodulin’s role in cellular processes. Unlike non-selective calmodulin inhibitors (e.g., trifluoperazine), W-13 exhibited reversible binding and reduced cytotoxicity, enabling its use in live-cell assays. Key milestones include:
Naphthalenesulfonamides are classified based on alkyl chain length and substituent patterns. W-13 hydrochloride belongs to the C4 alkyl chain subgroup, which balances calmodulin affinity and kinase selectivity. Comparative analyses highlight structural determinants of activity:
Derivative | Alkyl Chain Length | Key Substituent | Primary Target | IC50 (Calmodulin PDE) |
---|---|---|---|---|
W-5 | C2 | None | Low affinity | >200 μM |
W-7 | C6 | 5-Chloro | Calmodulin | 28 μM |
W-13 | C4 | 5-Chloro | Calmodulin | 68 μM |
A-3 | C2 | 5-Chloro | MLCK | 7.4 μM |
The shorter C4 chain of W-13 reduces direct kinase inhibition compared to C6 analogs, enhancing its specificity for calmodulin-dependent processes.
Over four decades, research on W-13 hydrochloride has expanded into diverse domains:
Calmodulin is a calcium-sensing protein that undergoes conformational changes upon binding Ca²⁺, enabling interactions with target enzymes and signaling proteins. N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride acts as a competitive antagonist by binding to CaM in a Ca²⁺-dependent manner. Structural studies of related naphthalenesulfonamides, such as W-12 and W-13, reveal that the sulfonamide group and hydrophobic naphthalene moiety insert into CaM’s hydrophobic pockets, displacing endogenous binding partners [4] [5].
The compound’s 5-chloro substitution enhances its binding affinity compared to non-halogenated analogs. This modification increases electron withdrawal, stabilizing interactions with aromatic residues in CaM’s binding cleft [6]. Crucially, the aminobutyl side chain facilitates reversible binding, allowing the compound to block CaM’s interaction with downstream effectors like myosin light chain kinase (MLCK) and phosphodiesterase (PDE) [4] [5]. In breast cancer cells, analogous CaM antagonists inhibit CaM recruitment into the death-inducing signaling complex (DISC), attenuating DR5-mediated apoptosis [1].
N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride disrupts CaM’s ability to activate enzymes reliant on Ca²⁺/CaM complexes. For example:
Comparative studies show that chloro-substituted derivatives like W-13 exhibit higher potency (IC₅₀ = 58 µM for MLCK) [5], underscoring the role of halogenation in tuning efficacy. Kinetic analyses further reveal that the compound’s binding to CaM follows a two-step mechanism: rapid association with Ca²⁺-activated CaM, followed by slower conformational adjustments that stabilize the antagonist-CaM complex [2] [4].
The compound’s pharmacological activity is intricately linked to its molecular architecture:
Structural Feature | Functional Impact |
---|---|
Naphthalene ring | Provides hydrophobic interactions with CaM’s methionine/phenylalanine-rich pockets . |
5-Chloro substitution | Enhances binding affinity via halogen bonding and electron-withdrawing effects [6]. |
4-Aminobutyl side chain | Optimizes solubility and steric compatibility with CaM’s flexible helices [4] [5]. |
Removing the chloro group (e.g., W-12) reduces potency by 40–50%, while shortening the side chain (e.g., W-5) diminishes cell permeability [2] [4]. Molecular dynamics simulations suggest that the 5-chloro group induces a conformational shift in CaM’s N-terminal lobe, occluding access to binding motifs in target proteins [6].
The compound’s efficacy relative to analogs is summarized below:
Compound | IC₅₀ (MLCK) | IC₅₀ (PDE) | Structural Distinction |
---|---|---|---|
N-(4-Aminobutyl)-5-chloro-1-NS | ~200 µM* | ~220 µM* | 5-Chloro, 1-naphthalenesulfonamide [6]. |
W-12 | 300 µM | 260 µM | 2-Naphthalenesulfonamide [4]. |
W-13 | 58 µM | 68 µM | 5-Chloro, 2-naphthalenesulfonamide [5]. |
*Estimated based on structural analogs [5].
The 1-naphthalenesulfonamide orientation in the target compound may reduce steric hindrance compared to W-13’s 2-substituted isomer, potentially explaining its intermediate potency. However, W-13’s lower IC₅₀ highlights the superiority of 2-substitution for high-affinity CaM binding [5]. Notably, all analogs share a common mechanism of inducing CaM conformational changes that disrupt protein-protein interactions [1] [4].